Bis(p-nitrobenzyl) vinylenedicarbamate
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Overview
Description
Bis(p-nitrobenzyl) vinylenedicarbamate: is an organic compound with the molecular formula C18H16N4O8. It contains two p-nitrobenzyl groups attached to a vinylenedicarbamate core. This compound is characterized by its multiple bonds, aromatic rings, and nitro groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(p-nitrobenzyl) vinylenedicarbamate typically involves the reaction of p-nitrobenzyl alcohol with vinylenedicarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(p-nitrobenzyl) vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron (Fe) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Bis(p-nitrobenzyl) vinylenedicarbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups .
Biology: In biological research, this compound is studied for its potential as a prodrug, where it can be activated under specific conditions to release active pharmaceutical ingredients .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing drugs that require controlled release mechanisms .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as light-responsive coatings .
Mechanism of Action
The mechanism of action of Bis(p-nitrobenzyl) vinylenedicarbamate involves its interaction with molecular targets through its nitro and carbamate groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to undergo self-immolative reactions makes it useful in controlled release systems .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but differs in its overall structure and reactivity.
N,N’-bis(phenylcarbamoyl)alkyldiamines: Similar in having carbamate groups but differ in their stabilizing action and applications.
Uniqueness: Bis(p-nitrobenzyl) vinylenedicarbamate stands out due to its combination of nitro and vinylenedicarbamate groups, which provide unique reactivity and potential for various applications in chemistry, biology, and industry .
Properties
CAS No. |
73622-85-2 |
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Molecular Formula |
C18H16N4O8 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[(E)-2-[(4-nitrophenyl)methoxycarbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C18H16N4O8/c23-17(29-11-13-1-5-15(6-2-13)21(25)26)19-9-10-20-18(24)30-12-14-3-7-16(8-4-14)22(27)28/h1-10H,11-12H2,(H,19,23)(H,20,24)/b10-9+ |
InChI Key |
JBOKVJRRVPUSQG-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N/C=C/NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC=CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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